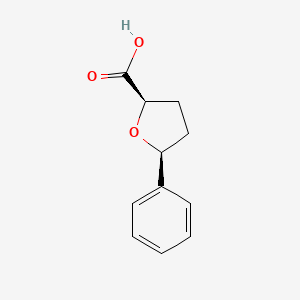
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound characterized by a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction, where a suitable precursor is reacted with a dichlorophenyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is reacted with carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the dichlorophenyl group suggests it could have activity against certain diseases or conditions.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid: A similar compound with a different stereochemistry.
2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid: A compound lacking the specific stereochemistry of the racemic mixture.
2-(2,3-dichlorophenyl)cyclopropane-1-methanol: A compound with a different functional group.
Uniqueness
The uniqueness of rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans lies in its specific stereochemistry and the presence of both the dichlorophenyl and carboxylic acid groups. This combination of features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
Número CAS |
175168-73-7 |
|---|---|
Fórmula molecular |
C10H8Cl2O2 |
Peso molecular |
231.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



